molecular formula C13H8BrFO2 B5654185 4-fluorophenyl 4-bromobenzoate

4-fluorophenyl 4-bromobenzoate

Cat. No.: B5654185
M. Wt: 295.10 g/mol
InChI Key: PXOUBADUWAGFJF-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters It consists of a fluorophenyl group and a bromobenzoate group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 4-bromobenzoate typically involves the esterification of 4-fluorophenol with 4-bromobenzoic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl benzoates, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

4-Fluorophenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-bromobenzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bromobenzoate group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 4-chlorobenzoate
  • 4-Fluorophenyl 4-iodobenzoate
  • 4-Fluorophenyl 4-methylbenzoate

Uniqueness

4-Fluorophenyl 4-bromobenzoate is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization. This combination makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

(4-fluorophenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOUBADUWAGFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ten ml of dioxane, 5 mmol (1.1 g) of 4-bromo-benzoic acid chlorine, and 5 mmol (0.56 g) of 4-fluoro-phenol were added to 50 ml four-mouth-flask sequentially and dissolved at room temperature. Triethylamine dissolved in dioxane was slowly dripped into this solution and the solution was stirred for three hours at room temperature. The precipitated crystals were filtered and extracted with benzene. The extracted solution was washed with sodium hydrocarbonate several times, magnesium anhydrate was added, and the resulting solution was dried and filtered. The solution was distilled under low pressure and crystallized. The row crystals were yellowish-white, weighing 1.37 g. A portion of this crystal (0.5 g) was dissolved in benzene and purified with 100 g of silica gel (Wako gel C-300, Japan). The purified product was white, and the purity was confirmed to 99.93% by liquid chromatography (LC). The structure was confirmed by NMR as follows. 1H NMR (400 MHz, DMSO-d6) δ 8.05 (2H, d, J=8.8 Hz), 7.83 (2H, d, J=8.8 Hz), 7.38˜7.29 (4H, m) 13C NMR (100 MHz, DMSO-d6) δ 159.72 (C-F, d, J=240 Hz) 163.95 (C═O).
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4-bromo-benzoic acid chlorine
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